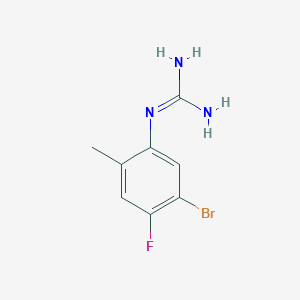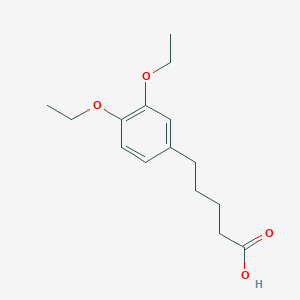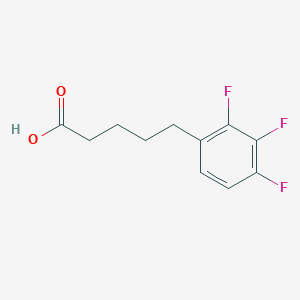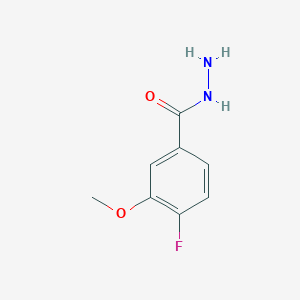
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their significant roles in various biological processes and synthetic applications. This compound features a guanidine group attached to a phenyl ring substituted with bromine, fluorine, and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine typically involves the reaction of 5-bromo-4-fluoro-2-methylaniline with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction proceeds through the stepwise displacement of imidazole groups by the amine, resulting in the formation of the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar guanylating agents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions on the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the guanidine group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the guanidine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidized or reduced forms of the guanidine group.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and ionic interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong interactions with negatively charged or polar groups in biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2-fluorophenyl)guanidine
- 1-(5-Bromo-2-methylphenyl)guanidine
- 1-(4-Fluoro-2-methylphenyl)guanidine
Comparison: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H9BrFN3 |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
2-(5-bromo-4-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-6(10)5(9)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI-Schlüssel |
WFWOLUIZKZLQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=C(N)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)



![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)



![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
